Deacetyl moxisylyte hydrochloride

Description

Historical Context of Moxisylyte (B1676771) Prodrug Concept in Biochemical Research

The investigation of deacetyl moxisylyte hydrochloride is fundamentally linked to the understanding of its parent compound, moxisylyte, as a prodrug. nih.gov Prodrugs are compounds that are administered in an inactive or less active form and are then converted to an active drug in vivo through metabolic processes. nih.gov This strategy is often employed to overcome various pharmacodynamic or pharmacokinetic challenges. mdpi.comtaylorandfrancis.com

Moxisylyte itself is considered a prodrug due to its rapid and extensive biotransformation following administration. nih.govdrugbank.com Biochemical research has established that moxisylyte is quickly hydrolyzed in plasma and tissues by pseudocholinesterase. drugbank.com This metabolic process cleaves the acetyl group from the moxisylyte molecule, yielding its principal and active metabolite, deacetylmoxisylyte (B1669939) (DAM). nih.govdrugbank.com The rapid nature of this conversion means that much of the pharmacological activity observed after moxisylyte administration can be attributed to deacetyl moxisylyte. nih.gov

Evolution of Research Focus on this compound as a Distinct Chemical Entity

Initially, research centered on moxisylyte as the primary agent. However, as pharmacokinetic studies advanced, the significance of its metabolites became increasingly clear. The focus of the scientific inquiry has since evolved to recognize this compound as a crucial, distinct chemical entity responsible for the therapeutic effects.

Studies investigating the metabolic fate of moxisylyte consistently identified deacetylmoxisylyte as a major metabolite found in plasma and urine. drugbank.comnih.govdrugbank.com Research demonstrated that deacetylmoxisylyte is not merely an intermediate but is itself pharmacologically active. drugbank.com This realization shifted the research perspective, prompting studies designed to characterize the specific properties and actions of deacetyl moxisylyte, independent of its precursor. Further metabolism of deacetylmoxisylyte leads to other substances, such as monodesmethylated deacetylmoxisylyte (MDAM) and various conjugated forms, which have also been identified and studied. nih.govnih.govdrugbank.com

Position within the Broader Field of Alpha-Adrenergic Modulator Research

This compound, along with its parent compound, holds a clear position within the extensive field of alpha-adrenergic modulator research. These modulators are compounds that interact with alpha-adrenergic receptors, which are key components of the sympathetic nervous system. nih.gov Drugs in this class can be agonists, which activate the receptors, or antagonists, which block them. nih.gov

Moxisylyte is classified as a competitive alpha-1 adrenergic antagonist. drugbank.compatsnap.compatsnap.com This means it primarily blocks the alpha-1 subtype of adrenergic receptors, leading to effects such as vasodilation. patsnap.compatsnap.commedchemexpress.com Research has confirmed that the active metabolite, deacetylmoxisylyte, shares this mechanism of action. nih.gov Studies conducted in pithed rats demonstrated that both moxisylyte and deacetylmoxisylyte are preferential alpha-1 adrenoceptor antagonists. nih.gov They were shown to be much more effective at blocking the pressor response to an alpha-1 agonist (phenylephrine) than an alpha-2 agonist, confirming their selectivity. nih.gov This places this compound firmly within the category of selective alpha-1 adrenergic receptor antagonists. nih.gov

Detailed Research Findings

The following tables provide a summary of key research findings related to the metabolism and properties of moxisylyte and its derivatives.

Table 1: Major Metabolites of Moxisylyte This table outlines the primary metabolites identified in pharmacokinetic studies of moxisylyte.

| Metabolite Name | Abbreviation | Metabolic Pathway | Pharmacological Activity |

| Deacetylmoxisylyte | DAM | Hydrolysis of moxisylyte by pseudocholinesterase drugbank.com | Active nih.govdrugbank.com |

| Monodesmethylated Deacetylmoxisylyte | MDAM | N-demethylation of DAM by Cytochrome P450 nih.govdrugbank.com | Active drugbank.com |

| Deacetylmoxisylyte Glucuronide | DAM Glucuronide | Glucuronidation of DAM nih.govnih.gov | Inactive nih.govdrugbank.com |

| Deacetylmoxisylyte Sulphate | DAM Sulphate | Sulphation of DAM nih.govnih.gov | Data Not Available |

| Monodesmethylated DAM Sulphate | MDAM Sulphate | Sulphation of MDAM nih.govnih.gov | Data Not Available |

Table 2: Pharmacokinetic Properties of Moxisylyte Metabolites This table presents pharmacokinetic data for the metabolites of moxisylyte from a study in healthy volunteers.

| Metabolite | Elimination Half-Life (t½) |

| Unconjugated Deacetylmoxisylyte (DAM) | 1.19 hours nih.govdrugbank.com |

| DAM Glucuronide | 1.51 hours nih.govdrugbank.com |

| DAM Sulphate | 1.51 hours nih.govdrugbank.com |

| Monodesmethylated DAM (MDAM) Sulphate | 2.17 hours nih.govdrugbank.com |

Table 3: Adrenoceptor Selectivity Profile This table summarizes the findings of a study investigating the alpha-adrenoceptor selectivity of moxisylyte and its metabolites in a pithed rat model.

| Compound | Activity at Alpha-1 Adrenoceptors | Activity at Alpha-2 Adrenoceptors | Conclusion |

| Moxisylyte | Dose-dependent antagonism of phenylephrine-induced pressor response nih.gov | No effect on clonidine-induced inhibition; weak antagonism of B-HT 933 pressor response only at high doses nih.gov | Preferential alpha-1 adrenoceptor antagonist nih.gov |

| Deacetylmoxisylyte | Dose-dependent antagonism of phenylephrine-induced pressor response nih.gov | No effect on clonidine-induced inhibition; weak antagonism of B-HT 933 pressor response only at high doses nih.gov | Preferential alpha-1 adrenoceptor antagonist nih.gov |

| Demethyldeacetylmoxisylyte | Dose-dependent antagonism of phenylephrine-induced pressor response nih.gov | No effect on clonidine-induced inhibition; weak antagonism of B-HT 933 pressor response only at high doses nih.gov | Preferential alpha-1 adrenoceptor antagonist nih.gov |

Properties

Molecular Formula |

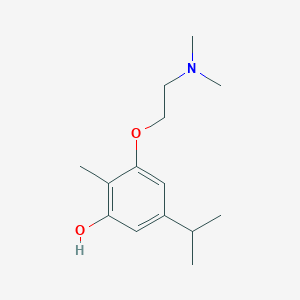

C14H23NO2 |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

3-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol |

InChI |

InChI=1S/C14H23NO2/c1-10(2)12-8-13(16)11(3)14(9-12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3 |

InChI Key |

KBMJKFIPTVIFOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1OCCN(C)C)C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation for Research Applications

Strategies for Deacetyl Moxisylyte (B1676771) Hydrochloride Chemical Synthesis

The primary route to obtaining deacetyl moxisylyte hydrochloride is through the hydrolysis of its parent compound, moxisylyte. This transformation is notably facilitated by pseudocholinesterase, an enzyme that efficiently cleaves the acetate (B1210297) group from moxisylyte to yield its deacetylated metabolite. smolecule.com

From a synthetic chemistry perspective, the preparation of this compound would logically start from thymol (B1683141), a readily available natural product. A plausible synthetic sequence would involve the following key steps:

O-Alkylation of Thymol: The phenolic hydroxyl group of thymol would be alkylated with a suitable 2-(dimethylamino)ethyl halide, such as 2-(dimethylamino)ethyl chloride, under basic conditions. This Williamson ether synthesis would form the core structure of deacetyl moxisylyte.

Salt Formation: The resulting tertiary amine would then be treated with hydrochloric acid to form the corresponding hydrochloride salt, enhancing its water solubility and stability for research applications.

While direct synthesis from thymol is a viable laboratory approach, the enzymatic hydrolysis of moxisylyte remains a crucial pathway, particularly for studying its metabolic fate and for generating the compound in a biomimetic fashion.

Development and Optimization of Laboratory-Scale Preparative Routes

For laboratory-scale preparation intended for research, ensuring the purity and yield of this compound is paramount. The optimization of the synthetic route from thymol would focus on several critical parameters:

Solvent Selection: The choice of solvent for the O-alkylation step is crucial to maximize the reaction rate and minimize side products. Aprotic polar solvents are generally preferred.

Base Selection: The strength and nature of the base used can significantly influence the efficiency of the etherification. A balance must be struck to deprotonate the phenol (B47542) effectively without promoting unwanted side reactions.

Purification: Following the reaction, purification is essential to remove unreacted starting materials and byproducts. Techniques such as column chromatography and recrystallization would be employed to isolate the pure deacetyl moxisylyte free base before its conversion to the hydrochloride salt.

Salt Formation and Isolation: The final step of forming the hydrochloride salt requires careful control of pH and solvent to ensure complete protonation and efficient precipitation or crystallization of the final product.

Investigation of Chemical Stability in Aqueous Solutions for Research Stock Preparation

The stability of this compound in aqueous solutions is a critical factor for its use in research, as it is often prepared as a stock solution for various assays.

It has been observed that this compound (DAM.HCl) is soluble in pure water and in aqueous solutions buffered at a pH range of 5-7, up to a concentration of 10% w/v. google.com Studies have shown that solutions containing 1% w/v of this compound at pH 5, 6, and 7 are stable for 15 days at 25°C. google.com Furthermore, these solutions demonstrated stability for 90 minutes at 121°C, indicating that they can be sterilized by autoclaving without significant degradation. google.comgoogle.com

However, at elevated temperatures over extended periods, some degradation is observed. For instance, solutions without an antioxidant showed slight coloration after being kept at 95°C for 15 days. google.com

Hydrolytic Degradation Pathways

While deacetyl moxisylyte itself is a product of hydrolysis, its parent compound, moxisylyte, is susceptible to both acid and base-catalyzed hydrolysis. google.com The acetate moiety of moxisylyte can be hydrolyzed by bases to form a phenol compound. google.comgoogle.com Under acidic conditions, hydrolysis can be followed by oxidation to yield a quinone compound. google.comgoogle.com Although deacetyl moxisylyte lacks the acetate group, the core phenolic ether structure's stability under various pH and temperature conditions is a key area of investigation for long-term storage and use in research formulations.

Biochemical Transformations and Metabolite Research

Enzymatic Hydrolysis Pathways Leading to Deacetyl Moxisylyte (B1676771) Hydrochloride Formation

Deacetyl moxisylyte hydrochloride is the major metabolite of moxisylyte, formed through a rapid hydrolysis reaction. drugbank.cominvivochem.com This conversion is so efficient that moxisylyte is often considered a prodrug, a compound that is metabolized into a pharmacologically active drug. drugbank.cominvivochem.com The primary pathway for this transformation is enzymatic hydrolysis of the ester bond in the moxisylyte molecule. drugbank.comsmolecule.comgoogle.com

The key enzyme responsible for the hydrolysis of moxisylyte is pseudocholinesterase, which is present in plasma and various tissues. drugbank.cominvivochem.com111.68.96 This enzyme rapidly cleaves the acetyl group from the moxisylyte molecule, yielding deacetyl moxisylyte, also known as deacetyl-thymoxamine. drugbank.cominvivochem.com This initial biotransformation is a critical step, as it forms the primary active compound.

Subsequent Metabolic Cascades of this compound

Following its formation, deacetyl moxisylyte undergoes further metabolic changes through a series of reactions, primarily involving the cytochrome P450 system and conjugation pathways. drugbank.cominvivochem.com These subsequent cascades produce additional metabolites, which are then eliminated from the body. drugbank.com Pharmacokinetic studies have identified a total of eight different metabolites in urine and feces. drugbank.cominvivochem.com

The first major metabolite, deacetyl moxisylyte, is a substrate for the cytochrome P450 (CYP450) monooxygenase system. drugbank.cominvivochem.com This enzyme system, crucial for the metabolism of many drugs and foreign compounds, facilitates the N-demethylation of deacetyl moxisylyte. drugbank.cominvivochem.comscribd.com This reaction removes a methyl group from the dimethylamino moiety, resulting in the formation of N-monodemethyl deacetyl moxisylyte (MDAM). drugbank.cominvivochem.comgoogle.com This secondary metabolite is also pharmacologically active. drugbank.cominvivochem.com

To facilitate excretion, the primary and secondary metabolites of moxisylyte undergo phase II conjugation reactions. Specifically, studies have detected the presence of sulfate (B86663) and glucuronide conjugates of the major metabolites in urine. drugbank.cominvivochem.com These reactions increase the water solubility of the metabolites, allowing for their efficient elimination via the kidneys. drugbank.com Two of the eight identified metabolites were noted to be highly polar and resistant to further enzymatic hydrolysis. drugbank.cominvivochem.com

Characterization of Related Metabolites and Their Chemical Structures

The metabolic pathway of moxisylyte results in several key compounds that have been identified and characterized. The major metabolite is deacetyl moxisylyte (DAM), and a secondary, minor metabolite is N-monodemethyl deacetyl moxisylyte (MDAM). google.com

The chemical structures of these principal metabolites have been determined, clarifying their relationship to the parent compound. Deacetyl moxisylyte is formed by the loss of the acetyl group, while N-monodemethyl deacetyl moxisylyte results from the subsequent removal of a methyl group. google.com

Molecular Pharmacology and Receptor Interaction Research Preclinical/in Vitro Focus

Investigation of Alpha-Adrenoceptor Antagonism Mechanisms at the Molecular Level

Deacetylmoxisylyte (B1669939) hydrochloride functions as a competitive antagonist at α-adrenergic receptors, with a preferential affinity for the α1-subtype. nih.govnih.govgenome.jp The mechanism of action at the molecular level involves the blockade of norepinephrine (B1679862) and other catecholamines from binding to α1-adrenoceptors on vascular smooth muscle. nih.govnih.gov This antagonism prevents the conformational changes in the receptor that are necessary to activate the associated Gq heterotrimeric G protein. wikipedia.org

The α1-adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade through the Gq protein. wikipedia.org This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). wikipedia.orgnih.govnih.gov The subsequent increase in cytosolic Ca2+ is a primary trigger for smooth muscle contraction. nih.gov

By competitively binding to the α1-adrenoceptor, deacetylmoxisylyte hydrochloride inhibits this entire cascade. It prevents the initial Gq protein activation, thereby blocking the production of IP3 and the subsequent release of intracellular calcium. wikipedia.orgnih.gov This interruption of the signaling pathway leads to the relaxation of smooth muscle, particularly in the vasculature, resulting in vasodilation. nih.gov In vivo studies in pithed rats have demonstrated that deacetylmoxisylyte, along with its parent compound moxisylyte (B1676771), effectively antagonizes the pressor responses induced by the α1-adrenoceptor agonist phenylephrine (B352888). nih.gov

Binding Affinity and Selectivity Studies with Isolated Receptors

The selectivity of deacetylmoxisylyte for α1-adrenoceptors over α2-adrenoceptors has been established through preclinical research. nih.gov Studies in pithed rats have shown that deacetylmoxisylyte significantly reduces the pressor response to the α1-agonist phenylephrine in a dose-dependent manner. nih.gov Conversely, it has a much weaker effect on the pressor responses induced by B-HT 933, an α2-adrenoceptor agonist. nih.gov This indicates a preferential antagonism at α1-adrenoceptors. nih.gov

While specific binding affinity values (such as Ki or IC50) for deacetylmoxisylyte hydrochloride at isolated α1-adrenoceptor subtypes are not extensively detailed in the available literature, data for the parent compound, moxisylyte, provides valuable insight. In studies using rabbit corpus cavernosum strips, moxisylyte demonstrated a pA2 value of 6.5 in antagonizing phenylephrine-induced contractions. nih.gov The pA2 value is a measure of the potency of an antagonist, with a higher value indicating greater potency. Given that deacetylmoxisylyte is the primary active metabolite, its binding affinity is expected to be in a similar range. Furthermore, a study on nitrosylated derivatives of moxisylyte found that the binding affinities of the parent α-adrenergic receptor antagonists and their nitrosylated counterparts were similar. nih.gov

Interactive Data Table: Antagonist Potency of Moxisylyte

| Compound | Preparation | Agonist | pA2 Value |

|---|---|---|---|

| Moxisylyte | Rabbit Corpus Cavernosum | Phenylephrine | 6.5 |

This table illustrates the antagonist potency of the parent compound, moxisylyte, providing an indirect measure of the expected activity of its active metabolite, deacetylmoxisylyte.

Molecular Basis of Ligand-Receptor Interactions and Conformational Dynamics

The interaction between deacetylmoxisylyte and the α1-adrenoceptor is governed by the principles of molecular recognition, where the chemical structure of the ligand complements the binding site of the receptor. Although specific crystallographic or advanced molecular modeling studies for deacetylmoxisylyte are not widely available, the general understanding of antagonist binding to GPCRs provides a framework for its interaction.

The binding of antagonists to α1-adrenoceptors is thought to be primarily driven by interactions with conserved residues within the transmembrane helices of the receptor. nih.govcapes.gov.br The selectivity of an antagonist for a particular receptor subtype is often determined by the dynamic complementarity or "induced fit" between the ligand and the receptor. nih.gov This implies that the binding process can involve conformational changes in both the ligand and the receptor to achieve an optimal fit.

Molecular dynamics simulations of α1-adrenoceptor subtypes suggest that the binding sites have different topographies and dynamic behaviors, which contributes to ligand selectivity. nih.govcapes.gov.br The binding of an antagonist like deacetylmoxisylyte likely involves a combination of hydrophobic, electrostatic, and hydrogen bonding interactions with key amino acid residues in the binding pocket. This binding stabilizes the receptor in an inactive conformation, preventing its activation by endogenous agonists. drugbank.com

Cellular and Subcellular Studies of Action in Research Models

At the cellular level, the primary action of deacetylmoxisylyte hydrochloride is the inhibition of α1-adrenoceptor-mediated increases in intracellular calcium. nih.gov In smooth muscle cells, the binding of an agonist to the α1-adrenoceptor triggers a cascade that leads to the release of Ca2+ from intracellular stores, such as the sarcoplasmic reticulum. nih.govnih.gov

Deacetylmoxisylyte, by blocking the receptor, prevents this agonist-induced calcium release. nih.gov This has been demonstrated in functional studies where deacetylmoxisylyte inhibits the contractile response of vascular smooth muscle to α1-adrenergic stimulation. nih.gov The effect is a direct consequence of its ability to prevent the generation of IP3, the second messenger responsible for opening calcium channels on intracellular stores. wikipedia.orgnih.gov

Different α1-adrenoceptor subtypes may be linked to different mechanisms for increasing intracellular Ca2+. nih.gov Some subtypes are coupled to the formation of inositol phosphates and the release of intracellular Ca2+, while others may primarily mediate the influx of extracellular Ca2+ through membrane channels. nih.gov The precise downstream effects of deacetylmoxisylyte would therefore depend on the specific α1-adrenoceptor subtypes present in a given tissue and their respective signaling pathways. nih.gov

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Structural Determinants for Biochemical Activity and Receptor Binding

Deacetyl Moxisylyte (B1676771), along with its parent compound Moxisylyte and another metabolite, demethyldeacetylmoxisylyte, demonstrates a preferential antagonism for α1-adrenoceptors over α2-adrenoceptors. nih.gov This selectivity is a key aspect of its pharmacological profile. The structural components of Deacetyl Moxisylyte that contribute to this activity and selectivity can be inferred from its chemical makeup and comparison with related compounds.

The core structure, a substituted phenoxyethyl-dimethylamine, is crucial for its interaction with the α1-adrenergic receptor. Key structural features likely influencing its binding affinity and activity include:

The Phenoxy Group: The nature and position of substituents on the phenyl ring are critical. In Deacetyl Moxisylyte, the hydroxyl group (resulting from the deacetylation of Moxisylyte) and the isopropyl and methyl groups contribute to the electronic and steric properties of the molecule, influencing how it fits into the receptor's binding pocket.

The Ethylamine Side Chain: The length and composition of the side chain are important for proper orientation within the receptor. The dimethylamino group is a common feature in many adrenergic ligands, often involved in ionic interactions with acidic residues in the receptor.

The Hydroxyl Group: The presence of the hydroxyl group in Deacetyl Moxisylyte, as opposed to the acetoxy group in Moxisylyte, can lead to different hydrogen bonding interactions within the receptor binding site, potentially altering its affinity and potency.

Studies on related α-adrenergic receptor antagonists have highlighted the importance of specific amino acid residues within the receptor that interact with the ligand. mdpi.com For instance, π-hydrogen bonds and van der Waals interactions with residues in the transmembrane helices of the receptor are often crucial for the stable binding of antagonists. mdpi.com While specific studies on Deacetyl Moxisylyte are limited, it is hypothesized that its structural elements engage in similar interactions.

Table 1: Key Structural Features of Deacetyl Moxisylyte Hydrochloride and Their Postulated Role in Receptor Binding

| Structural Feature | Postulated Role in α1-Adrenoceptor Binding |

| Substituted Phenyl Ring | Provides the foundational scaffold for interaction and influences lipophilicity and electronic distribution. |

| Isopropyl and Methyl Groups | Contribute to the steric bulk and hydrophobic interactions within the binding pocket. |

| Phenolic Hydroxyl Group | Can act as a hydrogen bond donor, forming specific interactions with receptor residues. |

| Dimethylamino Group | Likely forms an ionic bond with an acidic residue (e.g., Aspartate) in the receptor. |

| Ethyl Linker | Provides the appropriate spacing and flexibility for the molecule to adopt an optimal conformation for binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.combiolscigroup.usnih.gov Although specific QSAR models for this compound are not extensively documented in public literature, the principles of QSAR can be applied to understand the key molecular properties driving its antagonist activity.

The development of a QSAR model for Deacetyl Moxisylyte and its analogues would involve a series of steps. nih.gov First, a dataset of structurally related compounds with their corresponding biological activities (e.g., binding affinities or functional antagonist potencies at the α1-adrenoceptor) would be compiled. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN), would then be employed to build a mathematical model that correlates the descriptors with the biological activity. biolscigroup.usnih.gov The resulting QSAR equation can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

The selection of appropriate physicochemical descriptors is a critical step in QSAR modeling. nih.gov These descriptors are numerical representations of the chemical and physical properties of a molecule that are believed to influence its biological activity. For a molecule like this compound, relevant descriptors would likely include those related to its size, shape, lipophilicity, and electronic properties. mdpi.comnih.gov

Table 2: Common Physicochemical Descriptors and Their Relevance in QSAR for Adrenergic Antagonists

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Influence electrostatic interactions, hydrogen bonding capacity, and reactivity. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Molecular Volume, Shape Indices | Relate to the size and shape of the molecule, affecting its fit within the receptor binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with the receptor. |

| Hydrogen Bonding | Number of Hydrogen Bond Donors and Acceptors | Quantifies the potential for forming specific hydrogen bonds with the receptor, a key determinant of binding affinity. |

By analyzing the coefficients of these descriptors in a QSAR model, researchers can gain insights into which molecular properties are most important for the desired biological effect. For instance, a positive coefficient for a descriptor like LogP might suggest that increasing lipophilicity enhances antagonist activity, up to a certain point.

Theoretical Approaches to Molecular Design and Interaction Prediction

Beyond QSAR, other theoretical approaches play a significant role in the design of novel molecules and the prediction of their interactions with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

In the case of this compound, molecular docking studies could be performed using a homology model or a crystal structure of the α1-adrenergic receptor. The docking process would involve placing the Deacetyl Moxisylyte molecule into the binding site of the receptor and calculating the binding energy for various poses. The pose with the lowest energy is considered the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor. mdpi.comnih.gov

The insights gained from molecular docking can guide the rational design of new analogues with improved binding affinity or selectivity. For example, if docking reveals an unoccupied hydrophobic pocket near the bound ligand, a medicinal chemist could design a new analogue with an additional hydrophobic group to fill this pocket and potentially increase potency.

Conformational Analysis and Molecular Dynamics Simulations of Compound-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the movement of atoms and molecules over time. nih.govnih.govarxiv.org An MD simulation of the this compound-α1-adrenoceptor complex could provide valuable insights into the stability of the binding mode predicted by docking.

During an MD simulation, the forces between all atoms in the system are calculated, and Newton's laws of motion are used to predict their positions and velocities at a later time. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), it is possible to observe the conformational changes in both the ligand and the receptor upon binding. nih.gov

This dynamic analysis can reveal:

The stability of key hydrogen bonds and other interactions over time.

The role of water molecules in mediating the ligand-receptor interaction.

The flexibility of different regions of the receptor and how this is affected by ligand binding.

By providing a more realistic and detailed picture of the binding event, MD simulations can complement and refine the information obtained from SAR and molecular docking studies, ultimately contributing to a more comprehensive understanding of the molecular basis of this compound's action. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Qualitative and Quantitative Analysis in Research Matrices

Chromatography is a cornerstone for the separation and quantification of Deacetyl moxisylyte (B1676771) hydrochloride in complex mixtures such as biological fluids and tissue extracts. Various chromatographic methods have been developed to ensure accurate and reliable measurements.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Deacetyl moxisylyte hydrochloride. Methods are typically designed to quantify the metabolite in research samples like human plasma and urine.

Sensitive HPLC methods often employ fluorescence detection, which provides high specificity for compounds like Deacetyl moxisylyte. The analytical process involves several key steps. For instance, in the analysis of plasma and urine, solid-phase extraction (SPE) using C18 cartridges is a common sample preparation step to isolate the analyte from matrix interferences. For urine samples, liquid-liquid extraction may also be utilized.

Method validation is crucial and includes assessments of specificity, linearity, precision, and accuracy to ensure the reliability of the results. For example, a validated HPLC method for Deacetyl moxisylyte (DAM) in plasma has demonstrated a limit of quantification (LOQ) of 2.5 ng/mL. The precision is generally expected to be within 15% and accuracy within 12%.

Table 1: Example of HPLC Method Parameters for Deacetyl Moxisylyte Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Sample Preparation | Solid-Phase Extraction (SPE) for plasma; Liquid-Liquid Extraction for urine |

| Detection | Fluorescence |

| Limit of Quantification (Plasma) | 2.5 ng/mL |

| Validation | Specificity, linearity, intra- and inter-day precision and accuracy |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, chemical derivatization is a necessary prerequisite to increase volatility and thermal stability.

The most common derivatization process for compounds containing hydroxyl and amine groups is a two-step reaction involving methoximation followed by silylation.

Methoximation: This step uses reagents like methoxyamine hydrochloride to convert aldehyde and keto groups into oximes, which prevents the formation of multiple derivatives from a single compound.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. This derivatization makes the analyte volatile enough for GC analysis.

The GC-MS analysis itself involves separating the derivatized compounds on a capillary column (e.g., a 5% phenyl 95% dimethylpolysiloxane column) followed by detection with a mass spectrometer. The mass spectrometer provides detailed structural information and allows for highly selective quantification. While GC-MS is a mature technology, challenges such as sample-dependent matrix effects must be considered, which can cause signal suppression or enhancement.

Table 2: General GC-MS Derivatization and Analysis Parameters

| Parameter | Description |

|---|---|

| Derivatization | Two-step: Methoxyimation followed by Trimethylsilylation (TMS) |

| Silylation Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | Typically a low-polarity capillary column (e.g., CP-Sil 8 CB) |

| Injection | Splitless injection to maximize sensitivity |

| Detection | Mass Spectrometry (Electron Impact or Chemical Ionization) |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. These methods are essential for bioanalytical assays in research.

A sensitive and selective LC-MS/MS method allows for the simultaneous quantification of a parent drug and its metabolites. The development of such a method involves optimizing several components:

Sample Preparation: This often involves protein precipitation or liquid-liquid extraction to remove the bulk of the biological matrix. Solid-phase extraction (SPE) is also a common technique.

Chromatography: A reverse-phase column (e.g., C18) is typically used to separate the analyte from other components.

Mass Spectrometry: The system is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte. An electrospray ionization (ESI) source is commonly used.

Validation of the LC-MS/MS method is performed according to regulatory guidelines and includes assessment of linearity, accuracy, precision, recovery, and stability. These methods can achieve very low limits of quantification, often in the low ng/mL range.

Table 3: Typical LC-MS/MS Method Parameters for Metabolite Quantification

| Parameter | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction |

| Column | C18 or other suitable reverse-phase column |

| Validation | Linearity, accuracy, precision, recovery, stability, matrix effects |

Development of Bioanalytical Assays for Research Specimens (e.g., in vitro cultures, animal tissues)

Developing robust bioanalytical assays is critical for studying this compound in research specimens like in vitro cell

Future Directions and Emerging Research Avenues

Exploration of Novel Analogues and Derivatives with Modified Biochemical Profiles

The synthesis and evaluation of new analogues and derivatives of deacetyl moxisylyte (B1676771) represent a key area for future research. The development of novel compounds is a common strategy in medicinal chemistry to enhance therapeutic properties or explore new biological activities. nih.gov By systematically modifying the core structure of deacetyl moxisylyte, researchers can investigate structure-activity relationships. For instance, altering functional groups could influence the compound's affinity and selectivity for alpha-adrenergic receptors. wikipedia.orgnih.gov

The exploration of new derivatives is not merely an academic exercise; it holds the potential to yield compounds with improved pharmacokinetic profiles. For example, modifications could be designed to modulate metabolic stability, thereby altering the duration of action. The synthesis of xanthone (B1684191) derivatives to develop potential anti-cancer agents acting on topoisomerase II and DNA is an example of how new analogues are created to target specific cellular mechanisms. nih.gov This same principle can be applied to deacetyl moxisylyte to explore activities beyond its known alpha-blocking effects.

| Research Approach | Objective | Potential Outcome |

| Structural Modification | To alter receptor binding affinity and selectivity. | Development of more potent or targeted alpha-blockers. |

| Functional Group Alteration | To modify pharmacokinetic properties (e.g., metabolism, half-life). | Compounds with optimized duration of action. |

| Synthesis of Derivatives | To investigate novel biological activities. | Discovery of new therapeutic applications for the moxisylyte scaffold. |

Application of Advanced "Omics" Technologies in Deacetyl Moxisylyte Hydrochloride Metabolism Research

The study of drug metabolism is being revolutionized by "omics" technologies, such as genomics, transcriptomics, and metabolomics. nih.gov These high-throughput techniques offer a holistic view of the biochemical processes involved in the biotransformation of xenobiotics. In the context of this compound, applying these technologies could provide a comprehensive map of its metabolic pathways.

Metabolomics, in particular, can identify and quantify the full spectrum of metabolites produced from deacetyl moxisylyte in biological systems. Pharmacokinetic studies have already identified major metabolites like conjugated desacetylmoxisylyte (DAM) and conjugated monodesmethylated DAM (MDAM). nih.govnih.gov However, advanced omics could uncover previously unknown minor metabolites and elucidate the enzymatic pathways responsible for their formation, such as the role of the cytochrome P450 system. drugbank.com This detailed metabolic fingerprinting is crucial for understanding the compound's complete disposition in the body.

| "Omics" Technology | Application in Deacetyl Moxisylyte Research | Expected Insights |

| Metabolomics | Identification and quantification of all metabolites in plasma and urine. | A complete metabolic map and understanding of biotransformation pathways. |

| Genomics/Transcriptomics | Studying the expression of drug-metabolizing enzymes (e.g., CYPs) in response to the compound. | Identification of specific enzymes involved in metabolism and potential for genetic variability in patient response. |

| Proteomics | Analyzing changes in protein expression in response to the compound. | Understanding the molecular targets and off-target effects at the protein level. |

Interdisciplinary Research Approaches Integrating Chemical Biology and Systems Pharmacology

The integration of chemical biology and systems pharmacology provides a powerful framework for understanding the complex interactions of drugs within biological systems. nih.gov Chemical biology utilizes chemical tools to probe biological processes, while systems pharmacology employs computational and mathematical models to analyze the network-level effects of drugs. nih.govnih.gov

For this compound, an antagonist of α-adrenergic receptors, this integrated approach can move beyond simple receptor-ligand interactions to model its impact on entire signaling networks. wikipedia.org By combining experimental data from chemical probes with computational modeling, researchers can simulate how the blockade of alpha-receptors by deacetyl moxisylyte perturbs downstream cellular pathways. cvpharmacology.comyoutube.com This can help in predicting the compound's broader physiological effects and identifying potential new therapeutic indications or off-target effects. plos.org Such an approach allows for a more dynamic and holistic understanding of the drug's mechanism of action across multiple biological scales, from molecular to organismal levels. nih.gov

Methodological Advancements in In Vitro and Preclinical Modeling for Compound Characterization

Recent years have seen significant progress in the development of advanced in vitro and preclinical models that more accurately mimic human physiology. tandfonline.comnih.gov These new models are crucial for the early characterization of compounds like this compound, offering improvements in predicting human pharmacokinetics and pharmacodynamics. nih.gov

The limitations of traditional 2D cell cultures have led to the rise of more complex systems such as 3D cell cultures, spheroids, organoids, and organ-on-a-chip (OOC) technologies. mdpi.comnih.govnih.gov These models better replicate the three-dimensional architecture, cell-cell interactions, and microenvironment of human tissues. nih.govresearchgate.net For instance, a liver-on-a-chip model could be used to study the hepatic metabolism of deacetyl moxisylyte in a human-relevant context, providing more accurate data on metabolite formation and potential hepatotoxicity than traditional animal models or simple cell lines. mdpi.comnih.gov These advanced models are instrumental in refining our understanding of a compound's behavior before it enters clinical trials. nih.gov

| Model Type | Description | Application for Deacetyl Moxisylyte |

| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled 3D cell aggregates that mimic tissue-like structures. mdpi.com | Studying compound efficacy and toxicity in a more physiologically relevant context. |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate the functions of human organs. nih.govnih.gov | Modeling the metabolism and pharmacokinetics of the compound in specific organs like the liver. mdpi.com |

| Advanced In Vivo Models | Development of animal models that better recapitulate human disease etiology. tandfonline.comnih.gov | More accurate preclinical assessment of efficacy and safety. |

Q & A

Q. What are the critical physicochemical properties of deacetyl moxisylyte hydrochloride (DAM) for experimental handling?

Answer: DAM (CAS 964-52-3) is the active metabolite of moxisylyte hydrochloride, with a molecular formula of C16H26ClNO3 and molecular weight 315.84 g/mol. Key properties include:

- Solubility : Highly soluble in water, ethanol, and chloroform; poorly soluble in ether and petroleum ether .

- Storage : Stable as a powder at -25°C to -15°C for up to 3 years. Dissolved samples should be aliquoted and stored under similar conditions to avoid freeze-thaw degradation .

- Purity : Commercial preparations typically have ≥98% purity, verified via TLC or HPLC .

Methodological Note : Prior to dissolution, briefly centrifuge powdered DAM to ensure complete pellet formation. Use DMSO as a solvent for in vitro assays, but confirm compatibility with biological systems to avoid solvent toxicity .

Q. What protocols ensure safe handling and preparation of DAM in laboratory settings?

Answer :

- Personal Protection : Wear lab coats, nitrile gloves, and eye protection. Avoid inhalation or skin contact due to potential carcinogenicity (GHS08 classification) .

- Preparation :

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds.

Advanced Research Questions

Q. How does DAM’s receptor selectivity compare to other α1-adrenoceptor antagonists in preclinical models?

Answer : DAM is a competitive α1-adrenoceptor antagonist with cerebral vasodilatory effects distinct from systemic vasodilators like prazosin. Key differentiators:

- Specificity : Preferentially targets cerebral vasculature without reducing systemic blood pressure, unlike non-selective α1-blockers .

- Experimental Design : Use isolated vessel assays (e.g., rat middle cerebral artery) to compare DAM’s efficacy against terazosin or prazosin. Measure vasodilation via wire myography under controlled noradrenaline stimulation .

Data Contradiction Analysis : Clinical trials reported higher adverse events (AEs) with DAM vs. placebo (e.g., dizziness), suggesting off-target effects in vivo. Investigate receptor cross-reactivity (e.g., α2-adrenoceptors) using radioligand binding assays .

Q. What strategies resolve discrepancies between DAM’s preclinical efficacy and clinical outcomes?

Answer : Contradictions arise from:

- Species Differences : DAM’s metabolite kinetics may vary between rodents and humans. Conduct PK/PD studies in transgenic models expressing human CYP enzymes .

- Endpoint Variability : Preclinical studies often focus on acute vasodilation, while clinical trials measure long-term outcomes (e.g., symptom severity). Use longitudinal animal models of chronic cerebral hypoperfusion to bridge this gap .

Q. Methodological Recommendation :

Q. How can DAM’s antioxidant inhibitory properties be mechanistically explored beyond α1-adrenoceptor antagonism?

Answer : Recent data suggest DAM acts as an antioxidant inhibitor, potentially via ROS modulation .

Q. What analytical methods validate DAM’s stability and metabolite profiling in biological matrices?

Answer :

- LC-MS/MS : Quantify DAM and its metabolites in plasma using a C18 column, mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions (m/z 316→152 for DAM) .

- Stability Testing : Assess degradation under varying pH (4–9), temperatures (4°C–37°C), and light exposure. DAM is stable at pH 7.4 but degrades rapidly in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.